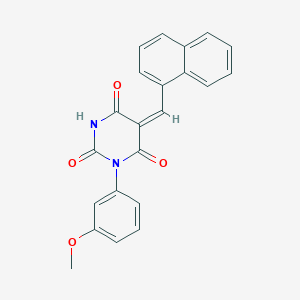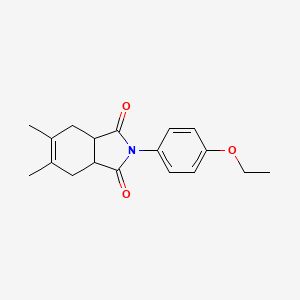
(5E)-1-(3-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-1-(3-METHOXYPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a naphthylmethylidene group, and a diazinane trione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-METHOXYPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with naphthalene-1-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with a diazinane trione derivative under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-1-(3-METHOXYPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and naphthylmethylidene groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(5E)-1-(3-METHOXYPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (5E)-1-(3-METHOXYPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Other diazinane derivatives: Compounds with similar diazinane cores but different substituents, which may have varying chemical and biological properties.
Uniqueness
(5E)-1-(3-METHOXYPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications and makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C22H16N2O4 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(5E)-1-(3-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H16N2O4/c1-28-17-10-5-9-16(13-17)24-21(26)19(20(25)23-22(24)27)12-15-8-4-7-14-6-2-3-11-18(14)15/h2-13H,1H3,(H,23,25,27)/b19-12+ |
Clave InChI |
JDZTYRTVFFMKRX-XDHOZWIPSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/C(=O)NC2=O |
SMILES canónico |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-(2-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11653593.png)
![N-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11653595.png)
![(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653597.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-pentyl-3-phenylpyrimidin-4(3H)-one](/img/structure/B11653602.png)
![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11653609.png)
![6-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B11653617.png)

![(5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653619.png)
![2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11653620.png)
![1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]ethanone](/img/structure/B11653623.png)
![3-[(2-Furanylcarbonyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane](/img/structure/B11653624.png)
![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11653638.png)
![(5E)-5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653645.png)
![dimethyl 2-[1-(2-ethylbutanoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11653656.png)
